molecular formula C20H16 B14343372 10-Phenyl-4b,9-dihydrobenzo[a]azulene CAS No. 92688-63-6

10-Phenyl-4b,9-dihydrobenzo[a]azulene

Cat. No.: B14343372
CAS No.: 92688-63-6
M. Wt: 256.3 g/mol
InChI Key: WIPZUGVIDRVUKC-UHFFFAOYSA-N
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Description

10-Phenyl-4b,9-dihydrobenzo[a]azulene is a complex organic compound belonging to the azulene family. Azulenes are non-alternant, bicyclic aromatic hydrocarbons known for their intense blue color and unique chemical properties. This compound is characterized by a phenyl group attached to the azulene core, which significantly influences its chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Phenyl-4b,9-dihydrobenzo[a]azulene typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of cyclopentadiene and aromatic aldehydes, followed by a series of cyclization and reduction steps. The reaction conditions often require the presence of catalysts such as palladium or platinum and may involve high temperatures and pressures to facilitate the formation of the azulene ring system .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes the purification of intermediates and final products through techniques such as distillation, crystallization, and chromatography .

Chemical Reactions Analysis

Types of Reactions

10-Phenyl-4b,9-dihydrobenzo[a]azulene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

10-Phenyl-4b,9-dihydrobenzo[a]azulene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 10-Phenyl-4b,9-dihydrobenzo[a]azulene involves its interaction with various molecular targets and pathways. The compound’s aromatic structure allows it to participate in π-π interactions with other aromatic molecules, influencing its biological and chemical activities. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This structural modification allows for a broader range of chemical reactions and interactions, making it a valuable compound in various fields of research and industry .

Properties

CAS No.

92688-63-6

Molecular Formula

C20H16

Molecular Weight

256.3 g/mol

IUPAC Name

10-phenyl-4b,9-dihydrobenzo[a]azulene

InChI

InChI=1S/C20H16/c1-3-9-15(10-4-1)20-18-13-6-2-5-11-16(18)17-12-7-8-14-19(17)20/h1-12,14,16H,13H2

InChI Key

WIPZUGVIDRVUKC-UHFFFAOYSA-N

Canonical SMILES

C1C=CC=CC2C1=C(C3=CC=CC=C23)C4=CC=CC=C4

Origin of Product

United States

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